molecular formula C11H6Cl3F3N2O B8112287 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole

5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole

Cat. No.: B8112287
M. Wt: 345.5 g/mol
InChI Key: UODKSQHUXJFIAI-UHFFFAOYSA-N
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Description

5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole is a heterocyclic compound that contains both trichloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. The reaction conditions often include visible light irradiation to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired product, but typically involve controlled temperature, pressure, and the use of catalysts or light irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with various substrates, leading to the formation of reactive intermediates. These intermediates can then undergo further reactions to produce the desired effects. The exact molecular targets and pathways involved can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole include other oxadiazole derivatives and compounds containing trichloromethyl and trifluoromethyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of trichloromethyl and trifluoromethyl groups within the oxadiazole ring. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

5-(trichloromethyl)-3-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3F3N2O/c12-10(13,14)9-18-8(19-20-9)5-6-1-3-7(4-2-6)11(15,16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODKSQHUXJFIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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